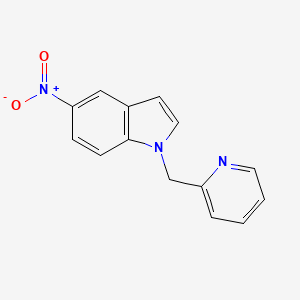

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

5-nitro-1-(pyridin-2-ylmethyl)indole |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-4-5-14-11(9-13)6-8-16(14)10-12-3-1-2-7-15-12/h1-9H,10H2 |

InChI Key |

GVPHKKSTBFQYPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS 940308-47-4) is a specialized chemical entity with limited publicly available research data. This guide has been constructed by synthesizing information on its core chemical scaffold, plausible synthetic routes, and the known biological activities of its constituent moieties: the 5-nitroindole core and the N-pyridinylmethyl substituent. The protocols and mechanistic discussions are based on established chemical principles and data from structurally related analogs, intended to provide a scientifically grounded framework for future research. All experimental work should be conducted with appropriate safety precautions by trained professionals.

Executive Summary & Introduction

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that merges two pharmacologically significant scaffolds: 5-nitroindole and pyridine. The indole ring is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, often conferring potent biological activities, including anticancer and antimicrobial effects.[2][3]

The pyridine ring is another privileged structure in drug design, present in a vast number of FDA-approved therapeutics and known to enhance properties like solubility, bioavailability, and target interaction.[4][5] The linkage of this pyridine moiety via a methylene bridge to the indole nitrogen (N-1 position) creates a unique molecular architecture with potential for novel biological interactions.

While direct research on this specific molecule is scarce, its structure suggests significant potential in several therapeutic areas. Notably, substituted 5-nitroindoles have emerged as potent binders of G-quadruplex (G4) DNA, particularly in the promoter region of the c-Myc oncogene, leading to anticancer activity.[6][7] This guide provides a comprehensive analysis of the compound's known properties, a proposed synthetic pathway with detailed protocols, and an exploration of its potential mechanisms of action based on the established biology of its core components.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is presented below. This data is crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 940308-47-4 | Chemical Supplier Data |

| Molecular Formula | C₁₄H₁₁N₃O₂ | Chemical Supplier Data |

| Molecular Weight | 253.26 g/mol | Chemical Supplier Data |

| Appearance | (Predicted) Light yellow to yellow solid | Inferred from related nitroindoles |

| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structural analogs |

| XLogP3 | (Predicted) ~2.5-3.0 | Computational Prediction |

Proposed Synthesis and Mechanistic Rationale

The most chemically direct route to synthesize 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is through the N-alkylation of 5-nitroindole. This class of reaction is a cornerstone of indole chemistry.[8]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (Sₙ2) reaction. The indole nitrogen of 5-nitroindole is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, in this case, 2-(chloromethyl)pyridine, to form the desired N-substituted product.[8]

Causality of Experimental Choices:

-

Base Selection: A moderately strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct, simplifying workup.[8] Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is another effective and often more manageable alternative.[9]

-

Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively dissolve the indole substrate and the intermediate salt, and they do not participate in the reaction.[8]

-

Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride is a commercially available and suitable electrophile. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the free base, which is more reactive.

Proposed Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

chemical structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole: Structure, Synthesis, and Therapeutic Potential

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] Its functionalization provides a rich avenue for therapeutic innovation. This guide focuses on 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, a synthetic derivative that marries the potent bio-active properties of the 5-nitroindole moiety with the versatile pyridine ring, another privileged structure in drug design.[3] The strategic introduction of a nitro group at the 5-position of the indole ring is known to significantly alter its electronic profile, often enhancing antimicrobial or cytotoxic activities.[1][4][5] This document, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's chemical structure, a validated synthetic protocol, methods for structural elucidation, and an exploration of its potential as a scaffold for novel therapeutics, particularly in oncology and infectious diseases.

Chemical Structure and Physicochemical Properties

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (CAS RN: 940308-47-4) is a hybrid molecule designed to leverage the pharmacological properties of its constituent heterocycles. The core structure consists of a 5-nitroindole system where the indole nitrogen is alkylated with a pyridin-2-ylmethyl group. This linkage introduces a flexible tether between the two aromatic systems, which can be critical for optimizing interactions with biological targets.

Diagram of Chemical Structure

Caption: Chemical structure of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 940308-47-4 | [6] |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [6] |

| Molecular Weight | 253.26 g/mol | [6] |

| Appearance | Expected to be a yellow to gold crystalline powder. | [7] |

| Melting Point | 164-167 °C | [6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and ethanol. | [7] |

Synthesis and Mechanistic Rationale

The synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole can be efficiently achieved via the N-alkylation of 5-nitroindole. This method is analogous to established procedures for the N-alkylation of other indole derivatives, such as the synthesis of 1-methyl-5-nitroindole.[8] The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism.

Diagram of Synthetic Workflow

Caption: Proposed synthetic workflow for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Experimental Protocol: N-Alkylation of 5-Nitroindole

This protocol describes a robust method for the synthesis of the title compound.

Materials:

-

5-Nitroindole (1.0 eq)[9]

-

2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-nitroindole (1.0 eq) and anhydrous DMF. If using K₂CO₃, add it directly to the mixture. If using NaH, cool the solution to 0 °C and add NaH portion-wise. Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes. The formation of the indole anion is often accompanied by a color change.

-

Alkylation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of DMF. If the free base is not used, pre-neutralize it with one equivalent of base. Add the solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it into a beaker of cold water. If NaH was used, the quenching must be done slowly at 0 °C.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the indole nitrogen (pKa ≈ 17), making it nucleophilic. K₂CO₃ is a milder, safer base suitable for this purpose. NaH is a stronger, non-nucleophilic base that ensures rapid and complete deprotonation but requires more stringent anhydrous and safety precautions.

-

Solvent: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the cation (K⁺ or Na⁺) without solvating the nucleophilic indole anion, thereby increasing its reactivity.

-

Inert Atmosphere: This is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture and oxygen.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and analytical techniques. The data presented below are predicted values based on the analysis of the parent 5-nitroindole and similar N-substituted indole derivatives.[10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.6 (d, H4), ~8.0 (dd, H6), ~7.7 (d, H7), ~7.6 (d, H2), ~6.8 (d, H3). Pyridyl protons: ~8.5 (d), ~7.7 (t), ~7.3 (d), ~7.2 (t). Methylene protons: ~5.6 (s, 2H). The downfield shifts of the indole protons (H4, H6) are characteristic of the electron-withdrawing nitro group. The singlet at ~5.6 ppm confirms the presence of the CH₂ linker. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~141 (C5), ~139 (C7a), ~129 (C2), ~127 (C3a), ~117 (C6), ~111 (C7), ~102 (C3). Pyridyl carbons: ~157 (C2'), ~149 (C6'), ~137 (C4'), ~122 (C5'), ~121 (C3'). Methylene carbon: ~50 ppm. |

| FT-IR (KBr, cm⁻¹) | ν: ~1510 & ~1340 (asymmetric and symmetric N-O stretching of NO₂ group), ~3100 (aromatic C-H stretch), ~1600 (C=C aromatic stretch), ~1250 (C-N stretch). |

| Mass Spec. (ESI+) | m/z: 254.09 [M+H]⁺, corresponding to the molecular formula C₁₄H₁₁N₃O₂. Fragmentation may involve the loss of the nitro group (NO₂) or cleavage at the methylene bridge. |

Potential Biological Activity and Applications in Drug Discovery

The conjugation of a 5-nitroindole scaffold with a pyridylmethyl group creates a molecule with significant potential in drug discovery. The nitroaromatic moiety is a known pharmacophore and, in some cases, a toxicophore, whose activity is often mediated by redox reactions within cells.[4][12]

Anticancer Potential

Recent studies have highlighted 5-nitroindole derivatives as a promising class of ligands that bind to and stabilize G-quadruplex (G4) DNA structures.[10][13] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc. Stabilization of the c-Myc G4 can suppress its transcription, leading to an anti-proliferative effect. The planar indole ring is well-suited for π-π stacking interactions with the G-quartets, while the N1-substituent (the pyridylmethyl group) can interact with the grooves or loops of the G4 structure, enhancing binding affinity and selectivity.

Antimicrobial Potential

The indole core is a feature of many natural and synthetic antimicrobial agents. Furthermore, a closely related compound, a pyridinium salt tethered to a 2-aryl-5-nitro-1H-indole, was investigated for its potential as a bacterial NorA efflux pump inhibitor in Staphylococcus aureus.[14] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing drugs. The 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole structure could similarly function as an efflux pump inhibitor or possess direct antimicrobial activity, a hypothesis that warrants experimental validation.

Diagram of a Hypothetical Mechanism of Action

Caption: Hypothetical inhibition of a bacterial efflux pump.

Conclusion

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetically accessible molecule that combines three key structural motifs known to impart biological activity: the indole scaffold, the electron-withdrawing nitro group, and the pyridine ring. Its structural features suggest a strong potential for development as an anticancer agent, possibly by targeting G-quadruplex DNA, or as an antimicrobial agent through mechanisms like efflux pump inhibition. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling further investigation into its promising therapeutic applications.

References

-

Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. National Center for Biotechnology Information. [Link]

-

CAS 940308-47-4 | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole. Hoffman Fine Chemicals. [Link]

-

5-Nitro indole, 98%. Ottokemi. [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

1H-Indole, 1-methyl-5-nitro-. PubChem, National Center for Biotechnology Information. [Link]

-

Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. Longdom Publishing. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Inorganic Chemistry International Journal. [Link]

-

Mass spectral studies of nitroindole compounds. TSI Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 9. 5-Nitro indole, 98% | Ottokemi™ [ottokemi.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Nitroindole(6146-52-7) 1H NMR spectrum [chemicalbook.com]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole: Synthesis, Characterization, and Therapeutic Potential

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and potential applications of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. The introduction of a nitro group and a pyridinylmethyl substituent significantly alters the electronic and steric properties of the indole ring, opening new avenues for therapeutic applications. This technical guide provides a comprehensive overview of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, detailing its physicochemical properties, a validated synthesis protocol, and an exploration of its potential as a lead compound in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.

Core Physicochemical Properties

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a solid, heterocyclic compound. Its core structure consists of a 5-nitro-substituted indole ring N-alkylated with a 2-picolyl group. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁N₃O₂ | |

| Molecular Weight | 253.26 g/mol | |

| Melting Point | 164-167 °C | |

| Appearance | Expected to be a yellow to gold crystalline powder |

Synthesis and Mechanism

The synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is typically achieved through the N-alkylation of 5-nitroindole with a suitable 2-picolyl halide, such as 2-(chloromethyl)pyridine. This reaction is a classic example of nucleophilic substitution, where the deprotonated indole nitrogen acts as the nucleophile.

Causality of Experimental Choices

The choice of reagents and conditions is critical for the successful synthesis of the target compound.

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the indole nitrogen. The pKa of the N-H bond in indole is approximately 17, necessitating a base strong enough to facilitate the formation of the indolide anion. The use of a weaker base may result in a sluggish or incomplete reaction.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal for this reaction. These solvents can effectively solvate the cation of the base and the charged intermediates, thereby increasing the reaction rate.

-

Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions.

Experimental Protocol: N-Alkylation of 5-Nitroindole

This protocol describes a general method for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Materials:

-

5-Nitroindole

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-nitroindole (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Caption: Synthetic workflow for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Characterization

The structural confirmation of the synthesized 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the indole and pyridine rings, as well as a singlet for the methylene bridge. The ¹³C NMR spectrum will display signals for all 14 carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the aromatic C-H and C=C bonds.

Potential Applications in Drug Development

The 5-nitroindole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.

Anticancer Activity

Derivatives of 5-nitroindole have shown promise as anticancer agents. One of the key mechanisms of action is the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc. This stabilization can lead to the downregulation of the oncogene's expression, subsequently inhibiting cancer cell proliferation and inducing apoptosis.[2]

Antimicrobial and Other Activities

The indole nucleus is a common feature in many antimicrobial agents.[1] Furthermore, related nitro-aromatic compounds have been investigated for a variety of other therapeutic applications, including as potential inhibitors of bacterial efflux pumps.[3][4]

Caption: Potential biological targets and activities of the title compound.

Conclusion

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a synthetically accessible compound with significant potential for drug discovery and development. The presence of the 5-nitroindole scaffold suggests a range of possible biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and therapeutic applications of this promising heterocyclic compound.

References

-

Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molecules, 16(9), 7627-7633. [Link]

-

Neelam, et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1656. [Link]

-

Borah, P., & Gogoi, J. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(8), 819-832. [Link]

-

Bremner, J. B., et al. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. ResearchGate. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO and Methanol for Drug Development Applications

Abstract

The determination of a compound's solubility is a critical early-stage gatekeeping step in the drug discovery and development pipeline.[1][2][3] Poor solubility can significantly impede in vitro assay reliability, complicate formulation for in vivo studies, and ultimately lead to the failure of promising drug candidates.[3][4] This in-depth technical guide focuses on the solubility of a novel heterocyclic compound, 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole, in two pivotal organic solvents: dimethyl sulfoxide (DMSO) and methanol. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of this compound. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the practical implications of the results in a drug development context.

Introduction: The Significance of Solubility in Preclinical Research

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound featuring a nitro-substituted indole core linked to a pyridine moiety. The indole scaffold is prevalent in a multitude of natural products and synthetic drugs.[5] The nitro group, being a strong electron-withdrawing group, can influence the compound's physicochemical properties, including its solubility and potential biological activity.[6]

The selection of appropriate solvents for initial biological screening and subsequent formulation is paramount. Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[7][8] Its miscibility with aqueous media makes it an ideal vehicle for preparing high-concentration stock solutions for in vitro assays.[7][9] Methanol, a polar protic solvent, is also frequently used in analytical chemistry and as a solvent for various organic compounds due to its high solvency power and compatibility with techniques like High-Performance Liquid Chromatography (HPLC).[10]

Understanding the solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in these two solvents is therefore not merely an academic exercise but a foundational step in its journey as a potential therapeutic agent. This guide will provide the necessary protocols and theoretical background to empower researchers in this critical task.

Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening

DMSO is the workhorse solvent for compound management and high-throughput screening in the pharmaceutical industry.[7] Its primary role is to create concentrated stock solutions from which working solutions are prepared for biological assays. A compound's solubility in DMSO dictates the maximum achievable concentration in these stock solutions, which in turn affects the design and execution of dose-response studies.

Quantitative Solubility Assessment in DMSO

While specific experimental data for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical and serve as a template for reporting experimentally determined solubilities.

| Parameter | Value | Method | Temperature (°C) |

| Kinetic Solubility | > 200 mM (Hypothetical) | NMR Spectroscopy | 25 |

| Thermodynamic Solubility | 185 mM (Hypothetical) | Shake-Flask (HPLC) | 25 |

Experimental Protocol: Thermodynamic Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO (Shake-Flask Method)

This protocol describes the "gold standard" equilibrium or thermodynamic solubility measurement, which determines the concentration of a compound in a saturated solution in equilibrium with an excess of the solid.[11]

Rationale: The shake-flask method is considered the most reliable for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the dissolved and undissolved compound.[12]

Materials:

-

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (solid powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

HPLC system with a suitable column and UV detector

Procedure:

-

Preparation of a Supersaturated Solution:

-

Weigh approximately 10 mg of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole into a 2 mL microcentrifuge tube.

-

Add a small volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add more solid in small increments until a solid precipitate remains.[9]

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[9]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.[9]

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

-

Diagrammatic Representation of the Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Solubility in Methanol: A Focus on Analytical and Formulation Applications

Methanol is a polar protic solvent that is less commonly used as a primary solvent for in vitro screening due to its higher volatility and potential for toxicity to cells compared to DMSO.[14] However, its excellent solvating properties for a wide range of compounds make it a crucial solvent in analytical chemistry, particularly as a mobile phase component in HPLC and for sample preparation.[10]

Quantitative Solubility Assessment in Methanol

Similar to the DMSO data, the following table presents a hypothetical summary of solubility data for 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in methanol.

| Parameter | Value | Method | Temperature (°C) |

| Thermodynamic Solubility | 35 mg/mL (Hypothetical) | Visual Method (Polythermal) | 25 |

Experimental Protocol: Thermodynamic Solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in Methanol (Visual Synthetic Method)

This protocol outlines a synthetic method where the solubility is determined by observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution.[15]

Rationale: This method is efficient for determining solubility at various temperatures and requires a relatively small amount of substance. The visual detection of the disappearance of the solid phase provides a clear endpoint.[15]

Materials:

-

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole (solid powder)

-

Anhydrous Methanol

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled circulating bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole into the glass vessel.

-

Add a known mass of methanol to the vessel.

-

-

Heating and Dissolution:

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the circulating bath, and consequently the mixture, while continuously observing the solution for the disappearance of the solid phase.

-

-

Determination of Dissolution Temperature:

-

Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that specific composition.

-

-

Data Collection:

-

Repeat the process with different known compositions of the compound and methanol to determine the solubility at various temperatures.

-

-

Calculation of Solubility:

-

The solubility at a given temperature is expressed as the mass of the solute per mass or volume of the solvent.

-

Diagrammatic Representation of the Visual Synthetic Method

Caption: Workflow for Visual Synthetic Solubility Determination.

Comparative Analysis and Implications

The solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO is expected to be high, facilitating its use in creating concentrated stock solutions for biological screening. The polar aprotic nature of DMSO effectively solvates a wide range of molecules.[7] In contrast, methanol, as a polar protic solvent, can engage in hydrogen bonding, which may influence its interaction with the nitro and pyridine groups of the molecule, potentially leading to different solubility behavior compared to DMSO.[16]

A higher solubility in DMSO is advantageous for in vitro assays, allowing for a wider range of concentrations to be tested while keeping the final DMSO concentration low to minimize solvent-induced artifacts.[7][8] The solubility in methanol is more relevant for downstream activities such as purification, analytical method development, and potentially for certain formulation approaches.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole in DMSO and methanol. While no pre-existing quantitative data was found, the detailed experimental protocols and the scientific rationale provided herein equip researchers with the necessary tools to generate this critical data. Accurate solubility determination is an indispensable step in the preclinical development of any potential drug candidate, ensuring data integrity and informing future formulation strategies.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Sigma-Aldrich. (n.d.). Methanol.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.

- NIH. (n.d.). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride.

- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.

- MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Gaylord Chemical. (2024, September 9). Innovative Applications of DMSO.

- Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.

- Sigma-Aldrich. (n.d.). Methanol.

- Kemmie Australia. (2025, September 17). DMSO Uses & Research.

- PubMed. (2011, September 6). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride.

- Creative Biolabs. (2019, December 27). Solubility Assessment Service.

- ResearchGate. (2017, June 26). Which is the best solvent (ethanol OR methanol) for phytochemical study?.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ChemBK. (2024, April 9). 1H-Indole, 1-Methyl-5-nitro-.

- ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data.

- Ottokemi. (n.d.). 5-Nitro indole, 98%.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- ResearchGate. (2025, October 16). (PDF) Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.

- ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?.

- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- ResearchGate. (2025, August 6). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.

- Hoffman Fine Chemicals. (n.d.). CAS 940308-47-4 | 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole.

- ChemicalBook. (n.d.). 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0.

- PubChem. (n.d.). 5-Nitro-2-(1-pyrrolidinyl)pyridine.

- MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.

- Semantic Scholar. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.

- Sigma-Aldrich. (n.d.). 5-nitro-3-(piperazin-1-ylmethyl)-1H-indole.

- RSC Publishing. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.

- Unknown Source. (n.d.). λmax in DMSO = 531 nm 542 nm.

- Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

- BLDpharm. (n.d.). 199805-99-7|(5-Nitro-1H-indol-2-yl)methanol.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]

- 6. periodicals.karazin.ua [periodicals.karazin.ua]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of 5-Nitroindole Pyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, multifaceted biological activities, and therapeutic potential of 5-nitroindole pyridine derivatives. This document provides an in-depth exploration of their burgeoning significance in medicinal chemistry, with a particular focus on oncology.

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the indole and pyridine rings stand as "privileged scaffolds"—core structures that frequently appear in biologically active compounds and approved drugs.[1] The fusion of these two entities, particularly with the inclusion of a nitro group at the 5-position of the indole, gives rise to a class of compounds with significant therapeutic promise: 5-nitroindole pyridine derivatives. The 5-nitroindole moiety has garnered substantial attention for its ability to engage in specific molecular interactions, notably in the context of anticancer research.[2][3] Concurrently, the pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its capacity to modulate physicochemical properties such as solubility and to form key interactions with biological targets.[4] This guide elucidates the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 5-nitroindole pyridine derivatives, offering a technical resource for their exploration and development.

Synthetic Strategies: Crafting the 5-Nitroindole Pyridine Core

The synthesis of 5-nitroindole pyridine derivatives can be approached through several strategic disconnections, primarily focusing on the formation of a bond between the pre-functionalized 5-nitroindole and pyridine rings. While direct literature on the synthesis of a wide array of these specific hybrids is still emerging, established synthetic methodologies for each scaffold provide a roadmap for their conjugation.

Key Synthetic Pathways

A prevalent strategy involves the use of a functionalized 5-nitroindole, such as 5-nitro-1H-indole-3-carbaldehyde, which can then be coupled with a pyridine-containing amine. This is often achieved through a one-pot reductive amination reaction.[5]

Experimental Protocol: Reductive Amination for the Synthesis of 5-Nitroindole Pyridine Derivatives

-

Vilsmeier-Haack Reaction: To a solution of 5-nitroindole in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour to yield 5-nitro-1H-indole-3-carbaldehyde.[5]

-

Reductive Amination: In a separate vessel, dissolve the resulting 5-nitro-1H-indole-3-carbaldehyde and a corresponding pyridine-containing amine in methanol.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature and stir for 3 hours.[5]

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 5-nitroindole pyridine derivative.

An alternative approach involves the nucleophilic substitution of a leaving group on either the 5-nitroindole or the pyridine ring. For instance, a halogenated nitropyridine can react with an amino-functionalized 5-nitroindole.[6]

Below is a generalized workflow for the synthesis of 5-nitroindole pyridine derivatives.

Caption: Generalized synthetic workflow for 5-nitroindole pyridine derivatives.

Medicinal Chemistry Applications: A Focus on Anticancer Activity

The most extensively studied application of 5-nitroindole derivatives to date is in the realm of oncology. The introduction of a pyridine moiety can further enhance these properties by improving solubility and providing additional points of interaction with biological targets.

Mechanism of Action in Cancer

5-Nitroindole derivatives have demonstrated a dual mechanism of action against cancer cells.[2]

-

c-Myc G-Quadruplex Stabilization: The c-Myc oncogene is overexpressed in a majority of human cancers.[2] Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. 5-Nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[2][3] This, in turn, induces cell cycle arrest and apoptosis.[2]

-

Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been observed to increase intracellular levels of reactive oxygen species (ROS).[3][7] Elevated ROS can lead to oxidative stress and trigger apoptotic pathways in cancer cells.

The following diagram illustrates the anticancer mechanism of action.

Caption: Dual mechanism of anticancer activity of 5-nitroindole derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that influence the anticancer activity of 5-nitroindole derivatives. The presence of the nitro group at the 5-position of the indole ring is often crucial for activity.[7] Modifications at the N1 and C3 positions of the indole, as well as substitutions on the pyridine ring, can significantly impact potency and selectivity.[8]

| Position | Modification | Impact on Anticancer Activity |

| Indole N1 | Alkylation | Can influence binding and cellular uptake. |

| Indole C3 | Side chains with basic amines | Often enhances G-quadruplex binding.[2] |

| Indole C5 | Nitro group | Generally essential for high potency.[7] |

| Pyridine Ring | Substituents | Can modulate solubility, and target engagement.[8] |

Table 1: General Structure-Activity Relationships of 5-Nitroindole Pyridine Derivatives for Anticancer Activity.

Emerging Therapeutic Areas

While the primary focus has been on cancer, the individual pharmacological profiles of 5-nitroindole and pyridine suggest potential applications in other therapeutic areas.

Neurodegenerative Diseases

Both indole and pyridine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10][11] The mechanisms often involve the modulation of neurotransmitter systems, inhibition of protein aggregation, and reduction of oxidative stress.[12][13] The combination of these two scaffolds in 5-nitroindole pyridine derivatives could lead to multi-target agents for these complex diseases.

Antimicrobial and Anti-inflammatory Properties

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1][14] The nitroaromatic scaffold is also a component of several antimicrobial drugs.[15] This suggests that 5-nitroindole pyridine derivatives could be promising candidates for the development of new anti-infective agents.[6][16]

Furthermore, various pyridine derivatives have demonstrated anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines.[17][18][19][20][21] The potential for 5-nitroindole pyridine derivatives to exhibit anti-inflammatory properties warrants further investigation.

Conclusion and Future Directions

5-Nitroindole pyridine derivatives represent a compelling class of compounds with significant potential in medicinal chemistry. Their well-established anticancer activity, coupled with the promising, yet less explored, potential in neurodegenerative, antimicrobial, and anti-inflammatory applications, makes them a rich area for future research. Further exploration of their synthesis, biological evaluation across a wider range of targets, and detailed structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Agarwal, T., Roy, S., Chakraborty, S., & Dash, J. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

Agarwal, T., Roy, S., & Dash, J. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Agarwal, T., Roy, S., Chakraborty, S., & Dash, J. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

Agarwal, T., Roy, S., & Dash, J. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Banu, A., & Kumar, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Floyd, R. A., & Hensley, K. (2002). Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. PMC. [Link]

-

Krasavin, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Heidari, M. R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 133. [Link]

-

Sahoo, A. K., & Dandapat, J. (2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

De, P. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Bentham Science Publisher. [Link]

-

Vinuta, K., et al. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 13(1), 1-10. [Link]

-

Rahman, M. A. (2022). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate. [Link]

-

Diaz-Gavilán, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Kumar, S. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

-

Hayriyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia, 68(4), 863-869. [Link]

-

Çakmak, O., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1698. [Link]

-

Technology Networks. (2021, July 20). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-19. [Link]

-

Al-Harbi, N. O., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

-

Annang, F., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. [Link]

-

Banu, A., & Kumar, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

-

Sroor, F. M., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, e70146. [Link]

-

Sroor, F. M., et al. (2023). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole Scaffolds

Executive Summary

The 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole scaffold represents a privileged chemotype in modern medicinal chemistry, bridging the gap between classical DNA-intercalating agents and targeted kinase inhibitors. This whitepaper analyzes the structural and functional versatility of this specific scaffold, highlighting its dual-action potential in oncology (via c-Myc G-quadruplex stabilization and Nur77 modulation) and infectious disease (via NorA efflux pump inhibition).

By fusing the electron-deficient 5-nitroindole core with the basic, coordinate-capable pyridin-2-ylmethyl tail, researchers can access a chemical space that balances lipophilicity for membrane permeability with specific polar interactions required for high-affinity target binding.

Chemical Architecture & SAR Analysis

The therapeutic potency of this scaffold is not accidental; it is a product of precise Structure-Activity Relationship (SAR) tuning.

The 5-Nitroindole Core

The 5-nitro group serves two critical functions:

-

Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indole ring. This enhances

- -

Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine, potentially functioning as a bioreductive prodrug trigger or generating reactive oxygen species (ROS) locally to induce apoptosis.

The Pyridin-2-ylmethyl Tail

The N1-substitution with a pyridin-2-ylmethyl group introduces:

-

Solubility & pH Sensitivity: The pyridine nitrogen (

) can be protonated in the acidic tumor microenvironment or lysosome, aiding in lysosomotropic trapping. -

Metal Chelation: The geometry allows for bidentate coordination (N1-indole and N-pyridine) with transition metals (e.g., Zn²⁺, Cu²⁺) in metalloenzyme active sites.

SAR Visualization

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.[1]

Therapeutic Applications

Oncology: c-Myc G-Quadruplex Stabilization

Overexpression of the c-Myc oncogene drives proliferation in >50% of human cancers. The promoter region of c-Myc contains a G-rich sequence capable of forming a G-quadruplex (G4) structure. Stabilizing this G4 structure inhibits c-Myc transcription.

-

Mechanism: The planar 5-nitroindole core intercalates between the G-tetrads. The pyridin-2-ylmethyl arm extends into the grooves, interacting with the phosphate backbone or loop bases, locking the DNA in a non-transcribable conformation.

-

Data Insight: 5-nitroindole derivatives have shown

values in the low micromolar range (1–5 µM) against HeLa and MCF-7 cell lines by downregulating c-Myc expression.

Oncology: Nur77 Modulation

The orphan nuclear receptor Nur77 is a target for inducing apoptosis in cancer cells.[2] Hybrid scaffolds containing indole and pyridine/pyrimidine moieties have been identified as Nur77 modulators.[2][3]

-

Action: These compounds induce Nur77 migration from the nucleus to the mitochondria, where it converts Bcl-2 from a cytoprotective to a pro-apoptotic molecule.

Infectious Disease: NorA Efflux Pump Inhibition

Antimicrobial resistance (AMR) in Staphylococcus aureus is often driven by the NorA efflux pump.

-

Synergy: 5-nitroindole derivatives, particularly those with cationic or pyridine-based tails, bind to the NorA pump, blocking the extrusion of fluoroquinolones (e.g., ciprofloxacin). This restores the efficacy of standard antibiotics against resistant strains (MRSA).

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesize 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole via N-alkylation.

Reagents:

-

5-Nitroindole (1.0 eq)

-

2-(Chloromethyl)pyridine hydrochloride (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or Cesium Carbonate (

) -

DMF (Anhydrous)

Workflow:

-

Activation: Dissolve 5-nitroindole in anhydrous DMF under

atmosphere. Cool to 0°C. -

Deprotonation: Add NaH portion-wise. Stir for 30 min until

evolution ceases. Validation: Solution turns from yellow to deep orange/red (indolyl anion formation). -

Alkylation: Add 2-(chloromethyl)pyridine (pre-neutralized or as salt if excess base is used) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of starting indole (

) and appearance of product ( -

Workup: Quench with ice water. Precipitate forms.[4] Filter and wash with water. Recrystallize from Ethanol.

Figure 2: Step-by-step synthetic workflow for the N-alkylation of 5-nitroindole.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).

-

Incubation: 48h or 72h at 37°C, 5%

. -

Readout: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve.

Mechanism of Action: c-Myc Downregulation

The following diagram illustrates the specific pathway by which this scaffold exerts anti-tumor activity.

Figure 3: Mechanism of Action showing G-quadruplex stabilization leading to c-Myc downregulation and apoptosis.

References

-

Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of hybrid antibacterials incorporating 2-aryl-5-nitro-1H-indole moieties.

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: ChemMedChem / PubMed. Context: Validates 5-nitroindole scaffolds as specific binders for G-quadruplex DNA, leading to anticancer activity.[1]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. Source: European Journal of Medicinal Chemistry.[3] Context: Highlights the indole-pyridine/pyrimidine hybrid class for Nur77-mediated apoptosis.

-

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Source: MDPI Molbank. Context: Provides detailed synthetic protocols for 1-(pyridin-2-ylmethyl) substituted indoles.

-

Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI Molecules. Context: Reviews the broad biological utility of nitropyridine and related heterocyclic scaffolds in drug design.

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole from 5-nitroindole. The N-alkylation of indoles is a pivotal transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly modulate the pharmacological profile of the molecule. This protocol details a robust and reproducible method employing sodium hydride as a base and 2-(chloromethyl)pyridine hydrochloride as the alkylating agent in a polar aprotic solvent. This guide offers in-depth procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure successful synthesis and product validation.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole nitrogen, in particular, offers a powerful avenue for tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of a pyridinylmethyl group at the N1 position can enhance solubility and provide an additional site for hydrogen bonding, which can be crucial for target engagement. The 5-nitro substitution on the indole ring serves as a key pharmacophore in several biologically active molecules and can also be a precursor for further chemical modifications.

This application note presents a detailed procedure for the N-alkylation of 5-nitroindole with 2-(chloromethyl)pyridine, a common and effective method for forging the N-C bond. The reaction proceeds via the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on the alkyl halide.

Reaction Scheme

Caption: Simplified reaction mechanism.

Experimental Protocol

Materials:

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. |

| 5-Nitroindole | C₈H₆N₂O₂ | 162.15 | 6146-52-7 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | 6959-47-3 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Saturated aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and extraction

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

-

Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. [1][2][3]Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [1][2][3]In case of fire, use a dry chemical extinguisher (Class D). Do not use water, foam, or carbon dioxide.

-

2-(Chloromethyl)pyridine hydrochloride: Corrosive and harmful if swallowed. [4]Causes severe skin burns and eye damage. [4]Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Always work in a well-ventilated fume hood and wear appropriate PPE.

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-nitroindole (1.0 eq).

-

Dissolution: Add anhydrous DMF (to achieve a concentration of approximately 0.2-0.5 M) and stir until the 5-nitroindole is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. [5]The solution should become a deep color, indicating the formation of the indolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. [5][6]7. Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole.

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the protons of the indole and pyridine rings. The benzylic protons should appear as a singlet. The chemical shifts of the indole protons will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the product's structure. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₄H₁₁N₃O₂ = 253.26 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic C-H and C=C bonds. |

| Melting Point | A sharp melting point range for the purified solid product indicates high purity. |

For a similar compound, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the NMR and mass spectrometry data were crucial for its characterization. [7][8][9]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete deprotonation.- Inactive NaH.- Impure reagents or wet solvent. | - Use a fresh batch of NaH.- Ensure all glassware is flame-dried and the solvent is anhydrous.- Increase the amount of NaH slightly (e.g., to 1.5 eq). |

| Presence of starting material | - Insufficient reaction time.- Incomplete deprotonation.- Deactivated alkylating agent. | - Extend the reaction time and continue monitoring by TLC.- Ensure complete deprotonation before adding the alkylating agent.- Use a fresh bottle of 2-(chloromethyl)pyridine hydrochloride. |

| Formation of C3-alkylated byproduct | - Incomplete deprotonation. | - Ensure complete deprotonation by allowing sufficient time for the reaction with NaH before adding the alkylating agent. [5] |

| Difficult purification | - Close-running spots on TLC. | - Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small percentage of a more polar solvent like methanol. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole. By carefully controlling the reaction conditions, particularly the deprotonation step, high yields of the desired N-alkylated product can be achieved. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved. The successful synthesis and characterization of this compound will provide a valuable building block for further research and development in medicinal chemistry.

References

-

Alkali Metals. MSDS for SODIUM HYDRIDE. [Link]

-

New Jersey Department of Health. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. [Link]

-

National Institutes of Health. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. [Link]

-

S. A. G. O. Pardeshi, et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

- Google Patents. (1961).

-

PubMed. (2011). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. [Link]

-

The Royal Society of Chemistry. (2014). Rh(I)-catalyzed decarbonylative direct C2-olefination of indoles with vinyl carboxylic acids. [Link]

-

ResearchGate. (2011). (PDF) Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Catalytic Hydrogenation of 5-Nitro-1-(pyridin-2-ylmethyl)-1H-indole to its Amine Derivative

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the catalytic hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole to its corresponding amine, 5-amino-1-(pyridin-2-ylmethyl)-1H-indole. This transformation is a critical step in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, safety procedures, and troubleshooting. We will delve into the mechanistic underpinnings of the reaction, catalyst selection, and the nuances of handling a substrate with both a nitro group and a pyridine moiety.

Introduction: The Significance of Aminoindoles in Medicinal Chemistry

The reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are pivotal building blocks in the pharmaceutical industry, serving as key intermediates for a vast array of therapeutic agents.[2] The indole scaffold, in particular, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The introduction of an amino group at the 5-position of the indole ring opens up a vector for further functionalization, allowing for the synthesis of diverse compound libraries for biological screening. The target molecule, 5-amino-1-(pyridin-2-ylmethyl)-1H-indole, combines the indole and pyridine heterocycles, both of which are prevalent in bioactive compounds, making its efficient synthesis a valuable endeavor.

Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and often mild reaction conditions.[3][4] This method avoids the use of stoichiometric metal reductants and harsh acidic conditions, which can be detrimental to sensitive functional groups.[5]

Mechanistic Insights and Strategic Considerations

The catalytic hydrogenation of a nitroarene to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3] The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[6]

A key consideration for the hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is the presence of the pyridine ring. While the nitro group is generally more readily reduced than the pyridine ring, over-reduction to the corresponding piperidine is a potential side reaction under harsh conditions (high pressure, high temperature, or highly active catalysts like rhodium).[7] Furthermore, the basicity of the pyridine nitrogen and the product amine can lead to catalyst inhibition or poisoning, potentially slowing down or stalling the reaction.[8] The choice of solvent and catalyst, as well as careful monitoring of the reaction progress, are therefore crucial for a successful and selective transformation.

Experimental Protocol

This protocol provides a robust method for the catalytic hydrogenation of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole on a laboratory scale.

Materials and Equipment

| Reagents and Materials | Equipment |

| 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole | Two- or three-necked round-bottom flask |

| 10% Palladium on carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |

| Ethanol (absolute) or Methanol | Hydrogen balloon or access to a hydrogen gas line |

| Celite® | Vacuum/nitrogen manifold |

| Nitrogen gas (inert atmosphere) | Filtration apparatus (Büchner funnel, filter flask) |

| Deuterated solvent for NMR analysis (e.g., DMSO-d6) | Rotary evaporator |